N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

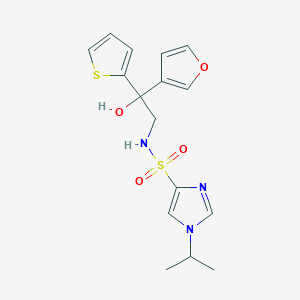

The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide features a multifunctional structure comprising:

- A 1H-imidazole core substituted with an isopropyl group at position 1 and a sulfonamide group at position 4.

- A hydroxyethyl bridge linking furan-3-yl and thiophen-2-yl heterocycles.

This unique arrangement of substituents confers distinct electronic, steric, and solubility properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-12(2)19-8-15(17-11-19)25(21,22)18-10-16(20,13-5-6-23-9-13)14-4-3-7-24-14/h3-9,11-12,18,20H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVISKFBYPSPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that incorporates structural elements such as furan and thiophene rings, along with an imidazole moiety. These features suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the existing literature on its biological activities, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 320.37 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₄S |

| Molecular Weight | 320.37 g/mol |

| CAS Number | 2034239-32-0 |

Biological Activity Overview

Despite limited specific studies directly on this compound, its structural analogs have been explored extensively for various biological activities:

1. Antimicrobial Activity

Compounds containing imidazole and thiophene rings have shown promising antimicrobial properties. For instance, derivatives have been tested against bacteria like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. Jain et al. reported that certain imidazole derivatives exhibited good antimicrobial potential, suggesting that similar activities could be expected from our compound due to structural similarities .

2. Antiviral Properties

Research on N-Heterocycles has indicated that compounds with furan and thiophene rings can act as antiviral agents. A study demonstrated that specific substitutions at these rings enhanced the activity against viral infections, providing a rationale for further investigation into this compound's potential as an antiviral agent .

3. Anti-inflammatory Effects

Compounds with sulfonamide groups are known for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. Thus, it is plausible that this compound may exhibit similar effects .

Case Studies and Research Findings

While direct studies on this specific compound are sparse, related research provides insights into its potential:

Study 1: Synthesis and Activity Evaluation

A study synthesized various derivatives of imidazole and evaluated their antibacterial activity using the cylinder well diffusion method. Compounds showed varying degrees of effectiveness against standard bacterial strains .

Study 2: Antiviral Activity Assessment

Another investigation focused on the antiviral activity of substituted imidazole derivatives, which revealed enhanced reverse transcriptase inhibitory activity compared to established antiviral drugs .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Comparable Imidazole Derivatives

Key Observations :

Heterocycle Diversity : The target compound uniquely combines furan-3-yl and thiophen-2-yl groups, whereas analogs typically feature single heterocycles (e.g., furan-2-yl or thiophen-2-yl) paired with phenyl groups . The 3-position of furan may alter electronic interactions compared to 2-substituted analogs.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data of Related Compounds

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including:

- Sulfonamide coupling : Reacting the imidazole-sulfonyl chloride intermediate with the hydroxyethyl-thiophene/furan amine derivative under inert conditions (N₂ atmosphere) .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol/water) to achieve >95% purity .

- Critical parameters : Temperature control (0–5°C during coupling), anhydrous solvents (THF or DMF), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Table 1: Key Reaction Conditions

| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Sulfonamide coupling | DMF | 0–5 | Et₃N | 65–75 |

| Purification | Ethyl acetate/hexane | RT | – | 85–90 |

Q. How is structural characterization performed to confirm the compound’s identity?

Use a combination of:

- ¹H/¹³C NMR : Assign peaks based on known imidazole (δ 7.5–8.0 ppm), sulfonamide (δ 3.1–3.3 ppm), and thiophene/furan aromatic signals (δ 6.5–7.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 423.12 (calculated: 423.10) .

- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30) .

Table 2: NMR Spectral Assignments

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Imidazole C-H | 7.8 (s) | 135.2 |

| Thiophene C-H | 7.1 (d) | 126.5 |

| Sulfonamide NH | 3.2 (t) | 45.7 |

Q. What preliminary biological assays are suitable for evaluating its activity?

- Antimicrobial assays : Disk diffusion against S. aureus and E. coli (MIC determination via broth microdilution) .

- Enzyme inhibition : Test against carbonic anhydrase (spectrophotometric method, IC₅₀ calculation) due to sulfonamide’s known role .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .

- Molecular docking : Simulate binding to carbonic anhydrase (PDB ID: 1CA2) using AutoDock Vina to validate observed IC₅₀ values .

Table 3: DFT-Calculated Properties

| Parameter | Value |

|---|---|

| HOMO-LUMO gap (eV) | 4.2 |

| Dipole moment (Debye) | 5.8 |

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Variable Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria in sulfonamide groups) .

- 2D NMR (COSY, HSQC) : Confirm coupling networks and assign overlapping signals .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) using SHELXL .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Protecting groups : Temporarily block the hydroxyl group (e.g., TBSCl) during thiophene/furan functionalization to direct reactivity .

- Microwave-assisted synthesis : Enhance reaction rates and selectivity (e.g., 100°C, 30 min for imidazole alkylation) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Analog synthesis : Vary substituents (e.g., replace isopropyl with cyclopropyl) and compare bioactivity .

- Pharmacophore modeling : Identify critical moieties (e.g., sulfonamide’s role in hydrogen bonding) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.